Triethylamine 2-((adamantane-1-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate
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Overview
Description
1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt is a complex organic compound that features a unique combination of functional groups. The presence of the adamantane moiety, a highly stable and rigid structure, along with the difluoro and sulfonic acid groups, makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the carbonyl group. This can be achieved through reactions such as Friedel-Crafts acylation.
Introduction of Difluoro Group: The difluoro group is introduced via halogenation reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
Sulfonation: The ethane moiety is sulfonated using reagents like chlorosulfonic acid or sulfur trioxide.
Formation of the Triethylamine Salt: The final step involves neutralizing the sulfonic acid with triethylamine to form the salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoro and sulfonic acid sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt exerts its effects is largely dependent on its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication or cancer cell proliferation. The difluoro and sulfonic acid groups may enhance the compound’s reactivity and binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid: Lacks the triethylamine salt component, which may affect its solubility and reactivity.
Adamantane-1-carboxylic acid: A simpler derivative with fewer functional groups, leading to different chemical properties and applications.
1,1-Difluoroethane: A much simpler compound with limited applications compared to the more complex structure of 1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt.
Uniqueness
The uniqueness of 1,1-Difluoro-2-[[(adamantan-1-yl)carbonyl]oxy]ethanesulfonic acid triethylamine salt lies in its combination of functional groups, which confer a range of chemical reactivity and potential applications. The presence of the adamantane moiety provides structural rigidity and stability, while the difluoro and sulfonic acid groups enhance its reactivity and binding properties.
Properties
Molecular Formula |
C19H33F2NO5S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(adamantane-1-carbonyloxy)-1,1-difluoroethanesulfonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C13H18F2O5S.C6H15N/c14-13(15,21(17,18)19)7-20-11(16)12-4-8-1-9(5-12)3-10(2-8)6-12;1-4-7(5-2)6-3/h8-10H,1-7H2,(H,17,18,19);4-6H2,1-3H3 |
InChI Key |
GWNOMIHBJSJJFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1C2CC3CC1CC(C2)(C3)C(=O)OCC(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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